2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride
Overview
Description
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride, with the chemical formula C21H38ClN6O14S4 and CAS registry number 31512-74-0, is a quaternary ammonium compound used as a disinfectant and antiseptic agent. It exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and fungi. This compound is commonly used in healthcare settings for surface disinfection, wound irrigation, and as a preservative in ophthalmic solutions . It is known for its rapid and long-lasting antimicrobial effects, making it an effective tool in infection control .
Mechanism of Action
Target of Action
Polixetonium chloride is a cationic polymer . It is primarily used as a biocide and pesticide . Its main targets are various microorganisms, including bacteria and fungi .
Mode of Action
This interaction can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
Its biocidal and pesticidal activity suggests that it likely interferes with essential biological processes in the target organisms, such as energy production, nutrient uptake, and cellular replication .
Result of Action
The primary result of Polixetonium chloride’s action is the death of target microorganisms. It is effective against a broad spectrum of microorganisms, including bacteria and fungi . It is also noted to be more effective against molds than PQ-1 .
Action Environment
The efficacy and stability of Polixetonium chloride can be influenced by various environmental factors. For instance, it is advised to use it only in well-ventilated areas . Moreover, it is hazardous to the aquatic environment, indicating that its release into water bodies should be avoided .
Preparation Methods
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride can be synthesized through the reaction of dimethylamine with ethylene oxide, followed by quaternization with methyl chloride. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the desired product yield . Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to achieve high efficiency and purity .
Chemical Reactions Analysis
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur under specific conditions, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride has a wide range of scientific research applications:
Chemistry: It is used as a disinfectant and preservative in various chemical formulations.
Industry: This compound is used in the preparation of cooling liquids for samarium cobalt permanent magnet processing and as an additive in copper electronic plating
Comparison with Similar Compounds
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride is compared with other quaternary ammonium compounds such as benzalkonium chloride and polyquaternium-1. While all these compounds exhibit antimicrobial properties, this compound is unique in its broad-spectrum activity and its effectiveness against a wide range of microorganisms . Similar compounds include:
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Polyquaternium-1: Used in ophthalmic solutions for its antimicrobial properties.
This compound stands out due to its rapid action and long-lasting effects, making it a preferred choice in various applications .
Properties
IUPAC Name |
2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2O.2ClH/c1-7-8-13(2,3)9-10-14(4,5)11-12-15-6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCUEHNXUJTGW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)CC[N+](C)(C)CCOC.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light amber to pale yellow liquid with a mild fishy odor; [Reference #1] | |
Record name | Polixetonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
111 °C | |
Record name | Polixetonium chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Completely soluble in water | |
Record name | Polixetonium chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.103-1.1417 g/cu cm | |
Record name | Polixetonium chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10.8 [mmHg], 10.8 mm Hg at 20 °C; 14.4 mm Hg at 25 °C | |
Record name | Polixetonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9436 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Polixetonium chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light amber/pale yellow colored clear liquid | |
CAS No. |
31512-74-0 | |
Record name | Polixetonium chloride | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7821 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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